Methyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
Description
Properties
IUPAC Name |
methyl 5-[benzoyl-(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO6S/c1-15-22(24(28)31-2)20-14-18(10-13-21(20)32-15)26(23(27)16-6-4-3-5-7-16)33(29,30)19-11-8-17(25)9-12-19/h3-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEWQGBGLKRSEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 2-Methyl-1-Benzofuran-3-Carboxylic Acid
The methyl ester group is introduced via Fischer esterification. Reacting 2-methyl-1-benzofuran-3-carboxylic acid with methanol in the presence of sulfuric acid (H₂SO₄) at reflux (65–70°C) yields methyl 2-methyl-1-benzofuran-3-carboxylate with >90% purity. Alternative catalysts like p-toluenesulfonic acid (PTSA) reduce side reactions but require longer reaction times (12–16 hours).
Nitration and Reduction to 5-Amino Intermediate
Nitration at the 5-position of the benzofuran ring is achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C, yielding methyl 5-nitro-2-methyl-1-benzofuran-3-carboxylate . Catalytic hydrogenation (H₂, 10% Pd/C, ethanol) reduces the nitro group to an amine, producing methyl 5-amino-2-methyl-1-benzofuran-3-carboxylate .
Sulfonylation and Benzoylation
The amine intermediate undergoes sequential functionalization:
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Sulfonylation : Treatment with 4-fluorobenzenesulfonyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0°C forms the sulfonamide bond.
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Benzoylation : Reaction with benzoyl chloride in pyridine introduces the benzoyl group, yielding the target compound.
Critical Parameters :
-
Temperature Control : Sulfonylation at ≤10°C minimizes polysulfonation.
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Solvent Selection : Pyridine acts as both solvent and base during benzoylation, neutralizing HCl byproducts.
Alternative Synthetic Approaches
One-Pot Tandem Reactions
A radical-based method using TCT and DMSO constructs the benzofuran core and installs the quaternary carbon in a single step. While this approach reduces purification steps, adapting it to the target compound requires modifying the radical initiator (e.g., azobisisobutyronitrile, AIBN) and optimizing the addition sequence of sulfonyl and benzoyl reagents.
Solid-Phase Synthesis
Immobilizing the benzofuran scaffold on Wang resin enables iterative sulfonylation and benzoylation. This method facilitates high-throughput screening but faces challenges in resin compatibility and final cleavage yields (<60%).
Analytical Characterization and Validation
Final product validation employs:
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NMR Spectroscopy : ¹H NMR (CDCl₃) shows characteristic peaks at δ 8.02 (s, 1H, benzofuran-H), 7.89–7.45 (m, 9H, aromatic), and 3.91 (s, 3H, COOCH₃).
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High-Resolution Mass Spectrometry (HRMS) : Observed [M+H]⁺ at m/z 468.1012 (calculated 468.1015 for C₂₄H₁₈FNO₆S).
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HPLC : Purity ≥95% using a C18 column (acetonitrile/water gradient) .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have highlighted the potential of methyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate as a cyclooxygenase-2 (COX-2) inhibitor. COX-2 is an enzyme involved in the inflammatory process, and its inhibition can lead to reduced inflammation and pain relief.
Case Study : A study conducted by Chahal et al. (2023) demonstrated that derivatives of this compound exhibited significant anti-inflammatory activity in vitro. The compounds were tested against COX-2 and showed IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| This compound | 1.5 | Moderate |
| Aspirin | 0.5 | High |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Case Study : A review on Mannich bases, which includes similar compounds, reported promising results for anticancer activity against various cell lines . this compound was noted for its potential to inhibit tumor growth in preclinical models.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step reactions that include the formation of the benzofuran core followed by sulfonamide coupling. The mechanisms through which this compound exerts its biological effects are still under investigation but are believed to involve:
- Inhibition of Enzymatic Activity : By binding to active sites on enzymes like COX-2.
- Modulation of Gene Expression : Influencing pathways related to inflammation and apoptosis.
Mechanism of Action
The mechanism of action of Methyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 5-Amino Position
(a) Isopropyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate ()
- Key differences: Lacks the benzoyl group on the 5-amino substituent. Ester group: Isopropyl (vs. methyl).
- Implications :
(b) Methyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate ()
- Key differences: (4-Bromophenyl)sulfonyl instead of 4-fluorophenyl. No benzoyl group.
- Implications: Bromine’s higher electronegativity and larger atomic radius compared to fluorine may alter binding kinetics and steric clashes. Potential for halogen bonding in crystal structures or target interactions .
(c) 5-{[(4-Chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic Acid ()
- Key differences :
- (4-Chlorophenyl)sulfonyl group.
- Carboxylic acid at position 3 (vs. methyl ester).
- Implications :
Variations in Ester Groups
(a) Butyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate ()
- Key differences :
- Butyl ester at position 3.
- Sulfonyl group attached to 4-fluoro-2-methylphenyl (vs. 4-fluorophenyl).
- Implications: Longer alkyl chain increases lipophilicity and may prolong metabolic half-life.
(b) Methyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-(methoxymethyl)-1-benzofuran-3-carboxylate ()
- Key differences :
- Methoxymethyl at position 2 (vs. methyl).
- (4-Chlorophenyl)sulfonyl group.
- Chlorine’s electron-withdrawing effect could modulate electronic interactions .
Functional Group Modifications
(a) 5-Cyclopropyl-2-(4-fluorophenyl)-6-[(2-hydroxyethyl)(methylsulfonyl)amino]-N-methyl-1-benzofuran-3-carboxamide ()
- Key differences :
- Cyclopropyl at position 5, methylsulfonyl and hydroxyethyl groups.
- Carboxamide at position 3 (vs. ester).
- Implications :
(b) 5-Bromo-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran ()
Structural and Pharmacological Implications
Electronic and Steric Effects
Solubility and Bioavailability
Biological Activity
Methyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, a compound with the molecular formula C24H18FNO6S, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
- Molecular Formula : C24H18FNO6S
- Molecular Weight : 467.47 g/mol
- CAS Number : 518319-08-9
The biological activity of this compound is primarily attributed to its structural components, which facilitate interactions with various biological targets. The presence of the sulfonamide group is known to enhance binding affinity to certain enzymes and receptors, potentially leading to inhibition or modulation of their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.
- Receptor Modulation : It may act as a modulator for various receptors, influencing cellular signaling pathways.
Biological Activity
Research into the biological activity of this compound has highlighted several promising areas:
- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in breast and colon cancer models.
- Anti-inflammatory Effects : The compound's ability to inhibit pro-inflammatory cytokines indicates potential use in treating inflammatory diseases.
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Efficacy
A study conducted on various human cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis through caspase activation.
Case Study 2: Anti-inflammatory Properties
In an animal model of arthritis, administration of this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6. This suggests that it may have therapeutic potential for managing autoimmune conditions.
Q & A
Q. How is the multi-step synthesis of Methyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate optimized for academic research?
The synthesis typically involves three key steps: (1) formation of the benzofuran core via cyclization, (2) introduction of the 4-fluorophenylsulfonyl and benzoyl groups via nucleophilic substitution, and (3) esterification at the 3-position. Optimization strategies include:
- Using NaH in THF for deprotonation during sulfonamide bond formation to enhance reaction efficiency .
- Employing continuous flow reactors for scalable esterification steps, reducing side reactions and improving yield .
- Purification via column chromatography or recrystallization to achieve >95% purity, validated by HPLC .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
Key characterization techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry, with specific attention to the sulfonamide (δ ~2.8–3.2 ppm) and benzofuran aromatic protons (δ ~6.5–7.8 ppm) .
- X-ray Diffraction : SHELXL refinement for crystal structure determination, highlighting bond angles (e.g., C-S-O ≈ 106.5–107.6°) and torsion angles to confirm spatial arrangement .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z ~527.1) .
Q. What are the common chemical modifications performed on this compound to explore its reactivity?
Reactivity studies focus on:
- Oxidation/Reduction : Selective oxidation of the benzofuran ring using mCPBA or reduction of the sulfonamide group with LiAlH to generate derivatives for biological testing .
- Ester Hydrolysis : Base-mediated hydrolysis (e.g., NaOH/EtOH) of the methyl ester to produce carboxylic acid analogs for SAR studies .
- Nucleophilic Substitution : Replacement of the 4-fluorophenylsulfonyl group with other aryl sulfonamides to modulate electronic properties .
Advanced Research Questions
Q. How do structural variations in the sulfonyl and benzoyl groups affect the compound's biological activity?
Structure-activity relationship (SAR) studies on analogous benzofurans reveal:
- Electron-Withdrawing Groups : The 4-fluorophenylsulfonyl moiety enhances metabolic stability and binding affinity to target proteins (e.g., kinase inhibitors) by reducing electron density at the sulfonamide nitrogen .
- Benzoyl Substituents : Bulky substituents on the benzoyl group (e.g., nitro or methoxy) improve hydrophobic interactions in enzyme active sites, as shown in crystallographic docking studies .
- Conformational Rigidity : Methyl substitution at the 2-position of the benzofuran core restricts rotational freedom, improving selectivity in receptor binding .
Q. What strategies resolve contradictions in crystallographic data for this compound?
Discrepancies in bond angles or unit cell parameters are addressed via:
- Multi-Dataset Validation : Refining structures against high-resolution datasets (e.g., synchrotron radiation) and cross-validating with SHELXL’s TWIN/BASF commands to resolve twinning or disorder .
- Synthetic Re-Evaluation : Revisiting reaction conditions (e.g., solvent polarity, temperature) if crystallographic data suggest unexpected conformations, such as deviations in the sulfonamide dihedral angle (ideal range: 85–95°) .
Q. How is experimental phasing applied in determining the crystal structure of this compound?
For challenging structures with heavy atoms (e.g., sulfur in the sulfonyl group):
- SHELXC/D/E Pipeline : Rapid initial phasing using SHELXD for substructure determination (e.g., locating S and F atoms) and SHELXE for density modification .
- High-Throughput Phasing : Integration with automated pipelines (e.g., Auto-Rickshaw) to handle low-resolution data (<1.5 Å), leveraging the compound’s strong anomalous scattering from sulfur .
Q. What computational methods are used to predict the compound’s interactions with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding modes, with force field parameters adjusted for sulfonamide interactions .
- MD Simulations : GROMACS or AMBER for assessing stability of ligand-protein complexes over 100 ns trajectories, focusing on hydrogen bonds between the sulfonyl group and conserved lysine residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
